Regioisomeric Differentiation: Indazol-5-yl vs. Indazol-6-yl Connectivity Defines Distinct Kinase Pharmacophore Space
The target compound is the indazol-5-yl regioisomer, whereas all well-characterized PLK4 inhibitors in the spiro[cyclopropane-1,3'-indolin]-2'-one series (including PLK4-IN-1, CFI-400945, and compounds described by Li et al., 2016) utilize indazol-6-yl connectivity exclusively [1][2]. The patent literature establishing this chemotype as kinase inhibitors specifies indazol-6-yl attachment in the generic Markush structures (Formula I) [1]. No indazol-5-yl examples are disclosed with biological data in the foundational PLK4 patent filings [1]. This regioisomeric distinction is a verifiable structural fact (confirmed by CAS registry, InChI, and SMILES: O=C(C12C(C3=CC4=C(NN=C4I)C=C3)C1)NC5=C2C=CC=C5) and represents a chemically orthogonal vector for kinase selectivity profiling .
| Evidence Dimension | Indazole connectivity to spiroindolinone core |
|---|---|
| Target Compound Data | Indazol-5-yl attachment (CAS 1799434-54-0, InChI key confirmatory) |
| Comparator Or Baseline | PLK4-IN-1 (CAS 1247001-12-2): indazol-6-yl attachment; CFI-400945: indazol-6-yl attachment. PLK4 IC50 for PLK4-IN-1 ≤ 0.1 μM [2] |
| Quantified Difference | No quantitative PLK4 activity data available for the 5-yl regioisomer; biological activity cannot be assumed from 6-yl data. Structural difference: connectivity position altered (C5 vs C6 of indazole). |
| Conditions | Structural comparison based on CAS registry, patent Markush structures, and published SAR; biological assay data absent for target compound |
Why This Matters
Regioisomerism at the indazole attachment point is a fundamental determinant of kinase binding; procurement of the 5-yl regioisomer enables selectivity profiling that cannot be achieved with the 6-yl series.
- [1] Pauls, H.W. et al. (2014) 'KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME', US Patent Application US20140045838A1. Indazole-6-yl connectivity specified in Formula (I) Markush structures; no indazol-5-yl biological data disclosed. View Source
- [2] Li, S.W. et al. (2016) 'Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy', Bioorganic & Medicinal Chemistry Letters, 26(19), pp. 4625–4630. SAR focused exclusively on indazol-6-yl series. View Source
